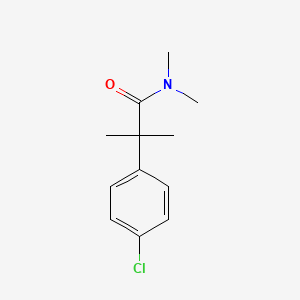
alpha,alpha,N,N-Tetramethyl-4-chlorobenzeneacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha,alpha,N,N-Tetramethyl-4-chlorobenzeneacetamide is an organic compound with a unique structure that includes a chlorobenzene ring and an acetamide group. This compound is known for its versatility and is used in various scientific research fields, including organic synthesis, pharmaceuticals, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha,alpha,N,N-Tetramethyl-4-chlorobenzeneacetamide typically involves the reaction of 4-chlorobenzeneacetic acid with N,N-dimethylformamide (DMF) in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with N,N-dimethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
Alpha,alpha,N,N-Tetramethyl-4-chlorobenzeneacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzene ring allows for electrophilic aromatic substitution reactions, where the chlorine atom can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Alpha,alpha,N,N-Tetramethyl-4-chlorobenzeneacetamide is used in various scientific research applications:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: Used in biochemical assays and as a probe for studying enzyme activity.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of alpha,alpha,N,N-Tetramethyl-4-chlorobenzeneacetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved include binding to active sites of enzymes, altering their conformation, and affecting their catalytic activity.
Comparación Con Compuestos Similares
Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine (TMEDA): A similar compound used as a ligand in coordination chemistry and as a catalyst in organic reactions.
N,N-Dimethylacetamide (DMA): Another related compound used as a solvent and reagent in organic synthesis.
Uniqueness
Alpha,alpha,N,N-Tetramethyl-4-chlorobenzeneacetamide is unique due to its specific structural features, including the chlorobenzene ring and the acetamide group. These features confer distinct reactivity and properties, making it suitable for specialized applications in various scientific fields.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N,N,2-trimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-12(2,11(15)14(3)4)9-5-7-10(13)8-6-9/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODPXSBOELHNDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)Cl)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
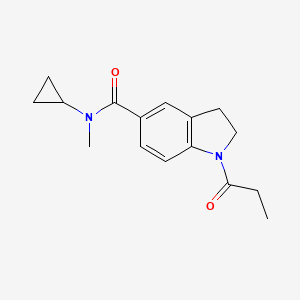
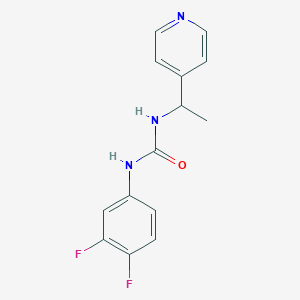
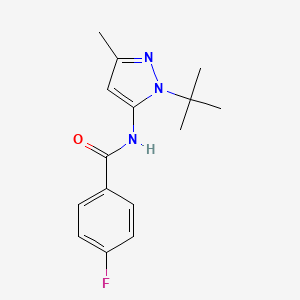
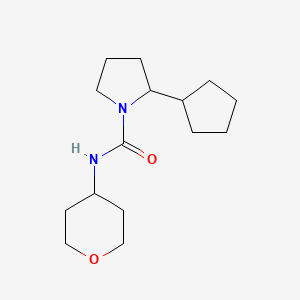
![[3-(Difluoromethoxy)thiophen-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7623462.png)
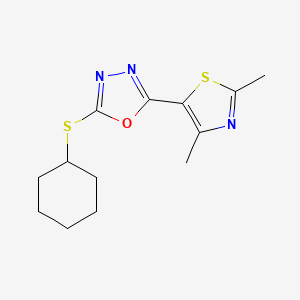
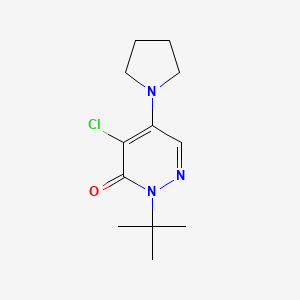
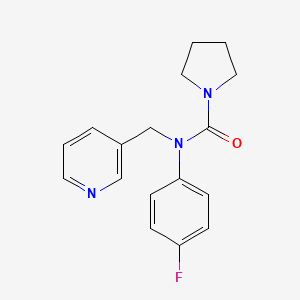
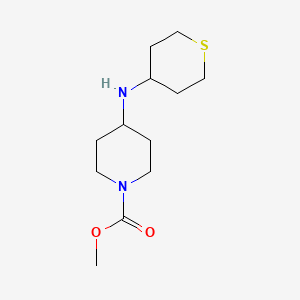
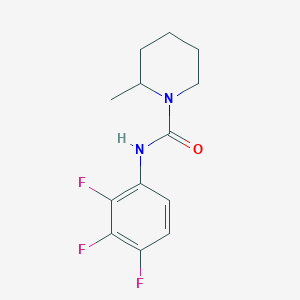
![N-[(3-morpholin-4-ylthiolan-3-yl)methyl]cyclopentanamine](/img/structure/B7623503.png)
![3-(3-Ethoxypiperidine-1-carbonyl)-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one](/img/structure/B7623522.png)
![1-[(2-Methylpyrazol-3-yl)methyl]-3-(2,4,6-trimethylphenyl)urea](/img/structure/B7623525.png)
![(2-Methylmorpholin-4-yl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone](/img/structure/B7623530.png)
